molecular formula C20H21Br2N3O4 B11093763 2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate

2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate

Cat. No.: B11093763
M. Wt: 527.2 g/mol
InChI Key: CRQKPONDGNFRIG-UHFFFAOYSA-N
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Description

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridyl group substituted with bromine atoms, an oxoethyl group, and a benzoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 3,5-dibromopyridine, which undergoes amination to form 2-amino-3,5-dibromopyridine . This intermediate is then reacted with oxoethyl and benzoylamino groups under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyridyl ring.

Scientific Research Applications

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-DIBROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21Br2N3O4

Molecular Weight

527.2 g/mol

IUPAC Name

[2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate

InChI

InChI=1S/C20H21Br2N3O4/c1-12(2)8-16(24-19(27)13-6-4-3-5-7-13)20(28)29-11-17(26)25-18-15(22)9-14(21)10-23-18/h3-7,9-10,12,16H,8,11H2,1-2H3,(H,24,27)(H,23,25,26)

InChI Key

CRQKPONDGNFRIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)NC1=C(C=C(C=N1)Br)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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